2-(1-Ethoxyethoxy)phenol
Overview
Description
2-(1-Ethoxyethoxy)phenol: is a chemical compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . It is a phenolic compound characterized by the presence of an ethoxyethoxy group attached to the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Ethoxyethoxy)phenol typically involves the reaction of phenol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .
Industrial Production Methods: The process may include purification steps such as distillation or recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Ethoxyethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Corresponding alcohols or other reduced phenolic compounds.
Substitution: Halogenated, nitrated, or sulfonated phenolic derivatives.
Scientific Research Applications
2-(1-Ethoxyethoxy)phenol has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the context of its antioxidant activity.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(1-Ethoxyethoxy)phenol primarily involves its phenolic structure, which allows it to act as an antioxidant. The compound can scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells and tissues. It may also modulate various cell signaling pathways and gene expression related to oxidative stress .
Comparison with Similar Compounds
Phenol: The parent compound with a simpler structure.
2-Methoxyphenol: A similar compound with a methoxy group instead of an ethoxyethoxy group.
4-Ethoxyphenol: Another phenolic compound with an ethoxy group at a different position on the phenol ring.
Uniqueness: 2-(1-Ethoxyethoxy)phenol is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-(1-ethoxyethoxy)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-12-8(2)13-10-7-5-4-6-9(10)11/h4-8,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXXCLQZUVADGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC1=CC=CC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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